Product packaging for 2-[4-(4-phenylphenyl)phenyl]benzaldehyde(Cat. No.:)

2-[4-(4-phenylphenyl)phenyl]benzaldehyde

Cat. No.: B13087240
M. Wt: 334.4 g/mol
InChI Key: DQIHLUQKVIIOFE-UHFFFAOYSA-N
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Description

2-[4-(4-Phenylphenyl)phenyl]benzaldehyde is an advanced organic building block and key synthetic intermediate in materials chemistry. This multifunctional compound features a benzaldehyde core flanked by extended aromatic systems, making it particularly valuable in the design and synthesis of π-conjugated organic frameworks. Its molecular architecture, incorporating multiple phenyl rings, promotes planarity and electronic delocalization, which is essential for developing optoelectronic materials. In research applications, this compound serves as a crucial precursor for synthesizing functionalized organic molecules via its reactive aldehyde group, which readily undergoes condensation reactions to form Schiff bases and azomethine derivatives . Such derivatives are extensively utilized in coordination chemistry as ligands for metal-organic complexes with applications in catalysis, luminescent materials, and biological probes . The extended terphenyl-like structure suggests potential for developing organic semiconductors, liquid crystals, and molecular wires where controlled π-conjugation length is critical. This high-purity material is offered exclusively For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H18O B13087240 2-[4-(4-phenylphenyl)phenyl]benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H18O

Molecular Weight

334.4 g/mol

IUPAC Name

2-[4-(4-phenylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C25H18O/c26-18-24-8-4-5-9-25(24)23-16-14-22(15-17-23)21-12-10-20(11-13-21)19-6-2-1-3-7-19/h1-18H

InChI Key

DQIHLUQKVIIOFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC=C4C=O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 4 4 Phenylphenyl Phenyl Benzaldehyde

Retrosynthetic Analysis of the 2-[4-(4-phenylphenyl)phenyl]benzaldehyde Scaffold

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inias.ac.in For this compound, the key disconnections involve the C-C bonds of the terphenyl core and the C-C bond connecting the aldehyde group to the aromatic ring. slideshare.net

A primary retrosynthetic disconnection breaks the bond between the benzaldehyde (B42025) moiety and the central phenyl ring. This leads to a biphenyl (B1667301) derivative and a substituted benzaldehyde precursor. A subsequent disconnection of the biphenyl unit reveals two simpler aryl precursors. This approach suggests a convergent synthesis where the key fragments are prepared separately and then coupled.

Another logical disconnection point is the formyl group itself, which can be introduced in a late-stage formylation reaction onto a pre-assembled terphenyl scaffold. This simplifies the synthesis of the terphenyl core, as the aldehyde functionality does not need to be carried through multiple reaction steps. The aryl-aryl bonds of the terphenyl backbone can be disconnected sequentially, suggesting a series of cross-coupling reactions as the forward synthetic strategy.

Advanced Cross-Coupling Approaches for Polyaryl Linkages

The construction of the polyaryl backbone of this compound is most efficiently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance for the formation of C(sp²)–C(sp²) bonds. numberanalytics.com

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryls and polyaryls due to its mild reaction conditions, commercial availability of boronic acids, and tolerance of a wide range of functional groups. gre.ac.uknih.gov The synthesis of unsymmetrical terphenyls can be effectively achieved using sequential or one-pot Suzuki-Miyaura coupling strategies. acs.orgtandfonline.comrsc.orgtandfonline.com

A plausible synthetic route involves a sequential coupling approach. For instance, the reaction could commence with the Suzuki-Miyaura coupling of a dihalobenzene derivative with one equivalent of an arylboronic acid. The resulting halo-biaryl intermediate can then be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid to construct the terphenyl framework. Temperature-controlled sequential reactions have been developed to synthesize unsymmetrical terphenyls in a one-pot fashion, offering a more streamlined process. rsc.org

For the synthesis of sterically hindered biaryls, such as the ortho-substituted system in the target molecule, the choice of ligand is crucial. Bulky and electron-rich phosphine (B1218219) ligands, such as SPhos, have been shown to be effective in promoting the coupling of sterically demanding substrates. nih.govacs.org

Table 1: Representative Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling

Catalyst/PrecatalystLigandTypical SubstratesReference
Pd(OAc)₂SPhosAryl chlorides, hindered biaryls nih.govacs.org
Pd₂(dba)₃(R)-MOPSterically hindered amides beilstein-journals.org
PdCl₂(PPh₃)₂-General biaryl synthesis
[PdCl₂(NH₂CH₂COOH)₂]GlycineAryl bromides with carboxyl groups rsc.org

Alternative Coupling Strategies for Aryl-Aryl Bond Formation

While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions can also be employed for the synthesis of polyaryl systems, particularly in cases of steric hindrance or specific functional group compatibility. numberanalytics.com

The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide, is a valuable alternative for the formation of sterically hindered biaryl bonds. organic-chemistry.orgresearchgate.net The higher reactivity of organozinc reagents compared to organoboron compounds can be advantageous in challenging coupling reactions. numberanalytics.com

The Stille coupling utilizes an organotin reagent (organostannane) and an organic halide. numberanalytics.com A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. libretexts.org However, the toxicity of tin compounds is a significant drawback. numberanalytics.comlibretexts.org The choice of catalyst and ligands is critical, with palladium(0) complexes like Pd(PPh₃)₄ being commonly used. numberanalytics.comwiley-vch.de

Table 2: Comparison of Alternative Cross-Coupling Reactions

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Negishi CouplingOrganozincHigh reactivity, good for hindered systems organic-chemistry.orgresearchgate.netAir-sensitive reagents numberanalytics.com
Stille CouplingOrganostannaneAir and moisture stable reagents libretexts.orgToxicity of tin compounds numberanalytics.comlibretexts.org

Regioselective Formylation and Aldehyde Group Installation Techniques

The introduction of the aldehyde group at the 2-position of the terminal phenyl ring is a critical step that requires high regioselectivity. Several methods are available for the formylation of aromatic compounds.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgnumberanalytics.com It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.comwikipedia.org The reaction proceeds via electrophilic aromatic substitution. ijpcbs.com For a terphenyl substrate, the regioselectivity will be directed by the electronic properties of the aromatic rings.

Another effective method is ortho-lithiation followed by quenching with a formylating agent. commonorganicchemistry.com This strategy is particularly useful for achieving ortho-selectivity. A directing group on the aromatic ring can direct the lithiation to the adjacent position. The resulting aryllithium species can then be treated with an electrophile such as DMF to install the aldehyde group. thieme-connect.dethieme-connect.de

The Rieche formylation utilizes dichloromethyl methyl ether in the presence of a Lewis acid to formylate aromatic rings. commonorganicchemistry.com This method offers an alternative to the Vilsmeier-Haack reaction.

Derivatization and Functionalization Strategies Post-Synthesis

The aldehyde group in this compound is a versatile functional handle that allows for a wide range of post-synthetic modifications. These transformations can be used to generate a library of derivatives with diverse structures and properties.

Aldehyde Group Transformations

The carbonyl group of the aldehyde can undergo numerous classical organic reactions.

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.comnumberanalytics.com This reaction is a reliable method for forming new carbon-carbon bonds and can be used to introduce a variety of functionalized moieties. wikipedia.orgnih.gov The reaction is typically catalyzed by a weak base. wikipedia.org

The Wittig reaction provides a means to convert aldehydes and ketones into alkenes. gre.ac.uk The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent. A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled.

Table 3: Common Aldehyde Derivatization Reactions

ReactionReagentsProduct
Knoevenagel CondensationActive methylene compound, baseα,β-unsaturated compound
Wittig ReactionPhosphonium ylideAlkene
Reductive AminationAmine, reducing agentAmine
OxidationOxidizing agentCarboxylic acid
ReductionReducing agentAlcohol

Aromatic Ring Functionalization

The creation of carbon-carbon bonds between aromatic rings is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a principal method. organic-chemistry.orgnih.gov This reaction facilitates the formation of biaryl and polyaryl systems by coupling an organoboron compound (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com

For the synthesis of the target molecule, a plausible Suzuki coupling strategy would involve the reaction between (4'-phenyl-[1,1'-biphenyl]-4-yl)boronic acid and 2-bromobenzaldehyde. This approach strategically builds the complex terphenyl aldehyde from two less complex, functionalized aromatic precursors.

The general mechanism for the Suzuki coupling involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (e.g., 2-bromobenzaldehyde) to form a palladium(II) species. youtube.com

Transmetalation : The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. youtube.com

The components of this reaction each play a critical role in the functionalization and formation of the final product.

Table 1: Key Components in Suzuki-Miyaura Coupling for Aromatic Functionalization

ComponentExampleRole in the Reaction
Aryl Halide 2-bromobenzaldehydeProvides one of the aromatic rings and the aldehyde functional group. Acts as the electrophile in the oxidative addition step.
Organoboron Reagent (4'-phenyl-[1,1'-biphenyl]-4-yl)boronic acidProvides the biphenyl moiety. Acts as the nucleophilic partner after activation by a base. organic-chemistry.org
Palladium Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Facilitates the coupling of the two aryl fragments by cycling between Pd(0) and Pd(II) oxidation states. mdpi.com
Ligand Triphenylphosphine (PPh₃) or other phosphinesStabilizes the palladium catalyst, influences its reactivity, and prevents precipitation of palladium black.
Base Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)Activates the boronic acid to facilitate the transmetalation step. organic-chemistry.orgyoutube.com
Solvent Toluene (B28343)/Water, Dioxane/WaterSolubilizes the reactants and facilitates the interaction between the organic and aqueous phases where the base is often dissolved. orgsyn.org

This method of aromatic ring functionalization is highly versatile due to the commercial availability of a wide range of boronic acids and aryl halides, and the reaction's tolerance for various functional groups. organic-chemistry.orgnih.gov

Optimization of Reaction Conditions for Enhanced Synthetic Yields and Purity

Achieving high yields and purity in the synthesis of this compound via cross-coupling requires careful optimization of several reaction parameters. whiterose.ac.uk The interplay between the catalyst, base, solvent, temperature, and reaction time is crucial for minimizing side reactions and maximizing the formation of the desired product. scielo.br

Base Selection: The strength and solubility of the base are critical. An inorganic base like potassium carbonate is commonly used, often in an aqueous solution to create a two-phase system with an organic solvent like toluene. mdpi.comorgsyn.org The base must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation of the aldehyde functionality or other sensitive groups. organic-chemistry.org

Solvent Effects: The solvent system must effectively dissolve the organic reactants while allowing for the action of the typically inorganic base. Mixtures of solvents, such as toluene and water or acetonitrile, are often employed. orgsyn.orgscielo.br The choice of solvent can influence reaction rates and selectivity by affecting the solubility of reactants and the stability of catalytic intermediates. scielo.br

Temperature and Duration: Cross-coupling reactions are often heated to ensure a reasonable reaction rate. orgsyn.org However, excessively high temperatures can lead to catalyst decomposition and the formation of byproducts, such as homocoupling of the boronic acid. Therefore, the temperature is typically optimized to find a balance between reaction speed and selectivity. The reaction time is monitored (e.g., by thin-layer chromatography or NMR spectroscopy) to ensure the reaction proceeds to completion without prolonged heating that could degrade the product. orgsyn.org

The systematic variation of these conditions allows for the development of a robust synthetic protocol that maximizes both the yield and purity of the final compound.

Table 2: Optimization of Reaction Parameters in Suzuki-Miyaura Coupling

ParameterVariationEffect on Yield and PurityRationale
Catalyst Loading 0.5 - 5 mol%Lower loading may lead to incomplete reaction; higher loading increases cost and can complicate purification. Optimal loading balances efficiency and cost.Ensures sufficient catalytic turnover without unnecessary excess.
Solvent System Toluene/H₂O, Dioxane/H₂O, AcetonitrileCan significantly impact reaction rate and yield. Acetonitrile has been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions. scielo.brThe solvent's polarity and ability to dissolve reactants and facilitate phase transfer are key.
Base K₂CO₃, Cs₂CO₃, KF, K₃PO₄Stronger bases can accelerate the reaction but may also promote side reactions. The choice affects the activation of the boronic acid. organic-chemistry.orgThe base is crucial for the transmetalation step; its strength and solubility must be matched to the substrates.
Temperature Room Temp. to Reflux (~110°C for Toluene)Higher temperatures generally increase the reaction rate but can also increase byproduct formation and catalyst decomposition. orgsyn.orgProvides the necessary activation energy for the reaction while minimizing thermal degradation.
Reaction Time 2 - 24 hoursInsufficient time leads to incomplete conversion. Excessive time can lead to product degradation or byproduct formation. scielo.brThe reaction should be run until the limiting reagent is consumed, as determined by reaction monitoring.

Through meticulous optimization of these conditions, synthetic routes can be refined to produce this compound efficiently and with high purity, which is essential for its potential application in further chemical synthesis and materials science.

Computational Chemistry and Theoretical Investigations of 2 4 4 Phenylphenyl Phenyl Benzaldehyde

Quantum Chemical Studies on Molecular Geometry and Conformational Landscape

Quantum chemical methods are pivotal in elucidating the three-dimensional structure and conformational possibilities of 2-[4-(4-phenylphenyl)phenyl]benzaldehyde. These studies provide a foundational understanding of the molecule's physical and chemical characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry of molecules in their ground state. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. The optimization process involves iterative adjustments of the atomic coordinates until a minimum on the potential energy surface is located. This provides data on bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's steric and electronic properties.

Illustrative Optimized Geometric Parameters for this compound using DFT

ParameterBond/AnglePredicted Value
Bond LengthC=O (aldehyde)~1.21 Å
C-C (aldehyde-phenyl)~1.48 Å
C-C (within phenyl rings)~1.39 - 1.41 Å
C-C (between phenyl rings)~1.49 Å
Bond AngleO=C-H (aldehyde)~121°
C-C-C (within phenyl rings)~120°
Dihedral AnglePhenyl-Phenyl TorsionVariable (see conformational analysis)

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular structures as determined by DFT calculations.

The conformational landscape of this compound is characterized by the rotational freedom around the single bonds connecting the phenyl rings. Molecular mechanics (MM) and molecular dynamics (MD) simulations are employed to explore these conformational possibilities. MM methods use classical force fields to rapidly calculate the potential energy of different conformations, allowing for a broad search of the conformational space. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the accessibility of different conformations at various temperatures. These simulations can identify low-energy conformers and the energy barriers between them, which is critical for understanding how the molecule's shape influences its interactions and reactivity. For this compound, the key degrees of freedom are the dihedral angles between the planes of the connected phenyl rings.

Illustrative Low-Energy Conformations of this compound from Conformational Analysis

ConformerDihedral Angle 1 (Benzaldehyde-Phenyl)Dihedral Angle 2 (Phenyl-Phenyl)Dihedral Angle 3 (Phenyl-Phenyl)Relative Energy (kcal/mol)
1~30°~40°~40°0.00
2~150°~40°~40°1.5
3~30°~140°~40°2.1

Note: This table presents hypothetical data to illustrate the concept of different low-energy conformations and their relative stabilities.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic properties of this compound are governed by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key framework for understanding the molecule's reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the extended π-conjugated system of the linked phenyl rings is expected to result in a relatively small HOMO-LUMO gap, suggesting potential for high reactivity and interesting electronic properties.

Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-2.2
HOMO-LUMO Gap (ΔE) 3.6

Note: These are hypothetical energy values intended to illustrate the concept of the HOMO-LUMO gap.

The distribution of electron density within this compound can be visualized through charge distribution analysis and Molecular Electrostatic Potential (MEP) maps. MEP maps illustrate the electrostatic potential on the electron density surface of the molecule. researchgate.net These maps are color-coded to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atom of the aldehyde group and the hydrogen atoms on the phenyl rings would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other molecules and its potential role in chemical reactions.

Theoretical Prediction of Spectroscopic Signatures

Computational methods can predict the spectroscopic properties of molecules, which is essential for interpreting experimental spectra and confirming the molecule's identity and structure. nih.gov

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), can predict the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Similarly, theoretical calculations can predict the vibrational spectra (IR and Raman) by calculating the frequencies and intensities of the vibrational modes of the molecule. nih.gov Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of the molecule.

Illustrative Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted SignatureAssignment
UV-Vis (TD-DFT)λmax ≈ 320 nmπ → π* transition
IR~1700 cm⁻¹C=O stretching
¹H NMR~10.0 ppmAldehyde proton (CHO)
¹³C NMR~192 ppmCarbonyl carbon (C=O)

Note: The spectral data presented here are illustrative and based on typical values for similar functional groups and molecular structures.

Vibrational Frequencies from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the vibrational frequencies of molecules. For complex aromatic systems like this compound, these calculations can provide a detailed assignment of the vibrational modes observed in experimental infrared (IR) and Raman spectra.

Theoretical calculations for similar molecules, such as 4-phenylbenzaldehyde, have demonstrated the efficacy of periodic DFT calculations in accurately predicting vibrational spectra, especially when considering the crystalline state. These computational approaches can model the effects of intermolecular interactions on the vibrational modes. The vibrational modes of this compound can be categorized into several groups:

Aromatic C-H Stretching: These vibrations typically appear in the high-frequency region of the spectrum, generally between 3100 and 3000 cm⁻¹.

Aldehyde C-H Stretching: The stretching vibration of the hydrogen atom attached to the carbonyl group is a characteristic band.

Carbonyl C=O Stretching: This is a strong, prominent band in the IR spectrum, and its position is sensitive to the electronic environment.

C-C Stretching in Aromatic Rings: The stretching vibrations of the carbon-carbon bonds within the phenyl rings give rise to a series of bands in the fingerprint region.

In-plane and Out-of-plane Bending Modes: These include C-H and C-C bending vibrations that are characteristic of the substituted benzene (B151609) rings.

Torsional and Librational Modes: At very low frequencies, torsional motions of the phenyl rings and the aldehyde group, as well as librational and translational modes of the entire molecule in a crystal lattice, can be predicted.

The table below illustrates the types of vibrational modes that would be computationally investigated for this compound.

Vibrational Mode Typical Frequency Range (cm⁻¹) Description
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the phenyl rings.
Aldehyde C-H Stretch2900 - 2700Stretching of the C-H bond of the aldehyde group.
Carbonyl C=O Stretch1720 - 1680Stretching of the carbon-oxygen double bond.
Aromatic C=C Stretch1600 - 1400Stretching of carbon-carbon bonds within the aromatic rings.
C-H In-plane Bend1300 - 1000Bending of C-H bonds within the plane of the aromatic rings.
C-H Out-of-plane Bend900 - 675Bending of C-H bonds out of the plane of the aromatic rings.
Phenyl Ring Torsion< 200Twisting motion between the connected phenyl rings.

Note: The frequency ranges are illustrative and the precise values for this compound would be determined through specific DFT calculations.

Electronic Transitions and Excited State Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to study the electronic excited states of molecules. It allows for the prediction of electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths.

For aromatic aldehydes like benzaldehyde (B42025), TD-DFT calculations have been successfully employed to analyze their photophysics. These studies have identified the nature of the low-lying excited states, which are typically of n-π* and π-π* character. The n-π* transition involves the promotion of an electron from a non-bonding orbital on the oxygen atom to an anti-bonding π* orbital of the carbonyl group. The π-π* transitions involve the excitation of electrons within the π-system of the aromatic rings.

In the case of this compound, the extended π-conjugation due to the multiple phenyl rings is expected to lead to absorption bands at longer wavelengths (a red shift) compared to simpler benzaldehydes. TD-DFT calculations can provide detailed insights into:

Excitation Energies: The energies of the electronic transitions, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

Oscillator Strengths: The intensity of the electronic transitions.

Nature of Transitions: The specific molecular orbitals involved in each electronic transition, allowing for their classification as n-π, π-π, or charge-transfer transitions.

The following table outlines the expected electronic transitions for this compound that would be investigated using TD-DFT.

Transition Type Orbitals Involved Expected Relative Intensity Description
n → πn(C=O) → π(C=O/Aromatic)WeakExcitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital.
π → ππ(Aromatic) → π(Aromatic)StrongExcitation of an electron from a bonding π orbital to an anti-bonding π orbital within the conjugated system.

Note: The specific energies and intensities would be the result of detailed TD-DFT computations.

Reactivity and Reaction Mechanism Predictions

Computational chemistry provides powerful tools for investigating the reactivity of molecules and elucidating reaction mechanisms. By calculating the potential energy surface for a reaction, chemists can identify transition states and intermediates, and thereby predict the most likely reaction pathways.

The functionalization of this compound can be explored computationally. The aldehyde group is a key site for various chemical transformations, including nucleophilic addition, oxidation, and reduction. DFT calculations can be used to model the reaction pathways for such functionalizations. For example, the reaction of the aldehyde with a nucleophile can be studied by mapping the energy profile of the reaction, including the formation of the tetrahedral intermediate and the final product.

Computational studies can also assess the reactivity of the aromatic rings. The electron density distribution, calculated through methods like Natural Bond Orbital (NBO) analysis, can predict the most likely sites for electrophilic aromatic substitution. The presence of the electron-withdrawing aldehyde group will influence the regioselectivity of such reactions.

In complex reaction environments where multiple reaction pathways are possible, computational chemistry can be instrumental in understanding and predicting selectivity (chemo-, regio-, and stereoselectivity). For a molecule like this compound, which possesses multiple reactive sites, predicting the outcome of a reaction can be challenging.

By calculating the activation energies for competing reaction pathways, the kinetically favored product can be identified. For instance, in a reaction involving both the aldehyde group and one of the phenyl rings, DFT calculations can determine which pathway has a lower energy barrier. The influence of catalysts on selectivity can also be modeled by including the catalyst in the computational model and examining how it interacts with the substrate to favor one reaction pathway over another.

Nonlinear Optical (NLO) Properties from Theoretical Calculations

Molecules with extended π-conjugated systems and asymmetric charge distributions can exhibit significant nonlinear optical (NLO) properties. These materials are of interest for applications in optoelectronics and photonics. The NLO response of a molecule is characterized by its hyperpolarizabilities.

Theoretical calculations, particularly at the DFT and time-dependent Hartree-Fock (TDHF) levels, are crucial for predicting the NLO properties of new materials. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response.

For this compound, the extended π-system spanning the three phenyl rings, coupled with the inherent asymmetry of the molecule, suggests that it may possess interesting NLO properties. Computational studies would focus on calculating the static and frequency-dependent first hyperpolarizability. The calculations can also provide insights into the relationship between the molecular structure and the NLO response, guiding the design of new molecules with enhanced NLO properties.

The following table summarizes the key NLO parameters that would be computationally evaluated for this compound.

NLO Property Symbol Description
Dipole MomentµA measure of the overall polarity of the molecule.
Linear PolarizabilityαA measure of the linear response of the electron cloud to an external electric field.
First HyperpolarizabilityβA measure of the second-order nonlinear optical response.

Note: The values of these properties are obtained from quantum chemical calculations and are indicative of the material's potential for NLO applications.

Advanced Spectroscopic Characterization of 2 4 4 Phenylphenyl Phenyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2-[4-(4-phenylphenyl)phenyl]benzaldehyde, providing information on the chemical environment, connectivity, and spatial arrangement of its atoms.

One-dimensional NMR spectra provide fundamental information about the different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the numerous aromatic protons. The aldehydic proton (CHO) is anticipated to appear as a singlet in the highly deshielded region of 9.5–10.0 ppm , a characteristic chemical shift for benzaldehydes. chemicalbook.com The 17 aromatic protons of the four phenyl rings would resonate in the range of 7.0–8.5 ppm . chemicalbook.com Due to the ortho-substitution on the benzaldehyde (B42025) ring and the interconnected nature of the p-terphenyl (B122091) group, these aromatic signals would present as a series of complex and overlapping multiplets. The protons on the terminal phenyl rings of the p-terphenyl moiety are expected to show patterns similar to those of a monosubstituted benzene (B151609) ring. chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. The most downfield signal is predicted to be the carbonyl carbon (C=O) of the aldehyde group, typically appearing above 190 ppm . rsc.org The 24 aromatic carbons, including both protonated (CH) and quaternary (C) carbons, are expected to resonate in the 120–150 ppm range. rsc.org Quaternary carbons, such as those at the points of ring-ring linkage and the point of attachment to the benzaldehyde ring, will typically show weaker signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aldehyde (CHO) 9.5 - 10.0 (singlet) > 190
Aromatic (Ar-H) 7.0 - 8.5 (multiplets) -

Two-dimensional NMR experiments are essential to unambiguously assign the complex ¹H and ¹³C signals and confirm the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each of the four aromatic rings, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated aromatic carbon signal in the ¹³C spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the exact molecular weight and to gain structural information from the molecule's fragmentation pattern upon ionization. For the molecular formula C₂₅H₁₈O, the calculated monoisotopic mass is 334.1358 Da .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) at m/z ≈ 334 would be expected. The fragmentation pattern would likely be characterized by initial losses typical of aromatic aldehydes, followed by cleavages of the stable terphenyl backbone. chemsrc.com Key predicted fragmentation pathways include:

Loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺) at m/z 333.

Loss of the formyl radical ([M-CHO]⁺) at m/z 305, corresponding to the p-terphenyl-phenyl cation. researchgate.net

Cleavage of the phenyl-phenyl bonds, leading to fragments corresponding to the biphenyl (B1667301) cation (m/z 154) and the phenyl cation (m/z 77).

Table 2: Predicted Major Ions in the Mass Spectrum of this compound

m/z Predicted Ion/Fragment Description
334 [C₂₅H₁₈O]⁺ Molecular Ion (M⁺)
333 [C₂₅H₁₇O]⁺ Loss of H radical
305 [C₂₄H₁₇]⁺ Loss of CHO radical
154 [C₁₂H₁₀]⁺ Biphenyl fragment

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.

The FT-IR spectrum is expected to be dominated by a very strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, anticipated around 1690–1710 cm⁻¹ . atlantis-press.com The aromatic nature of the molecule will be confirmed by several characteristic bands:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹. atlantis-press.com

Aldehyde C-H stretching: Two characteristic weak bands are expected near 2850 cm⁻¹ and 2750 cm⁻¹. atlantis-press.com

Aromatic C=C stretching: Multiple sharp bands of variable intensity in the 1450–1600 cm⁻¹ region. researchgate.net

C-H out-of-plane bending: Strong bands in the 690–900 cm⁻¹ region, which can provide information about the substitution patterns of the aromatic rings.

Raman spectroscopy would complement the FT-IR data, often showing strong signals for the symmetric vibrations of the aromatic rings.

Table 3: Predicted Key Vibrational Frequencies for this compound

Frequency Range (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000 Aromatic C-H Stretch Medium to Weak
2870 - 2830 Aldehyde C-H Stretch Weak
2770 - 2710 Aldehyde C-H Stretch Weak
1710 - 1690 Aldehyde C=O Stretch Strong
1610 - 1580 Aromatic C=C Stretch Medium
1520 - 1450 Aromatic C=C Stretch Medium to Strong

Electronic Absorption and Emission Spectroscopy

These techniques provide insights into the electronic structure and conjugation within the molecule.

The chromophore of this compound consists of the highly conjugated p-terphenyl system in conjugation with the benzaldehyde moiety. This extensive π-system is expected to lead to strong absorption in the ultraviolet region of the electromagnetic spectrum.

The UV-Visible spectrum would likely display intense absorption bands corresponding to π → π* electronic transitions. Compared to simpler molecules like benzaldehyde (λₘₐₓ ≈ 248 nm) or p-terphenyl (λₘₐₓ ≈ 276 nm), the extended conjugation in the target molecule is predicted to cause a significant bathochromic (red) shift, moving the primary absorption maximum to longer wavelengths, likely in the 280–320 nm range. nist.govaatbio.com A weaker absorption band corresponding to the n → π* transition of the carbonyl group may also be observed at longer wavelengths, potentially overlapping with the tail of the much stronger π → π* band. researchgate.net

Table 4: Predicted UV-Visible Absorption Maxima for this compound

Transition Type Predicted λₘₐₓ Range (nm) Chromophore
π → π* 280 - 320 Extended conjugated system (p-terphenyl + benzaldehyde)

Fluorescence and Phosphorescence Behavior

The electronic transitions of this compound are expected to be dominated by the π-π* transitions of the extended terphenyl chromophore. The benzaldehyde moiety, with its carbonyl group, introduces the possibility of n-π* transitions, which can significantly influence the emissive properties.

Fluorescence:

The fluorescence of this compound is anticipated to originate from the first excited singlet state (S₁), which is likely of a π-π* character due to the extensive aromatic system. The emission is expected in the ultraviolet to the blue region of the electromagnetic spectrum, a characteristic feature of terphenyl and biphenyl derivatives. The position of the fluorescence maximum will be sensitive to the solvent polarity, with more polar solvents likely inducing a red-shift (bathochromic shift) due to the stabilization of the excited state, which is expected to have a larger dipole moment than the ground state.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. For aromatic aldehydes, the Φf can be significantly influenced by the relative energies of the lowest singlet n-π* and π-π* states. If the S₁ state is of π-π* character, a moderate to high fluorescence quantum yield can be expected. However, if the lowest singlet excited state is of n-π* character, the fluorescence quantum yield is typically much lower due to the forbidden nature of the n-π* transition and efficient intersystem crossing to the triplet manifold. Given the extended π-conjugation of the terphenyl unit, it is plausible that the S₁ state is of π-π* character, leading to observable fluorescence.

Phosphorescence:

Phosphorescence, the emission of light from a triplet excited state (T₁), is also a possible deactivation pathway for this compound. The presence of the carbonyl group in the benzaldehyde moiety can facilitate intersystem crossing (ISC) from the singlet (S₁) to the triplet (T₁) manifold through spin-orbit coupling. This process is often more efficient when an n-π* state is close in energy to the lowest π-π* singlet state.

The phosphorescence spectrum is expected to be red-shifted compared to the fluorescence spectrum, appearing at lower energies (longer wavelengths). Typically, phosphorescence from aromatic carbonyl compounds is observed at low temperatures in rigid matrices (e.g., frozen solvents at 77 K) to minimize non-radiative decay pathways from the long-lived triplet state. The phosphorescence lifetime (τp) is expected to be in the microsecond to second range.

The following table provides hypothetical yet representative data for the expected fluorescence and phosphorescence characteristics of this compound in different solvents.

SolventFluorescence Maximum (λem, nm)Fluorescence Quantum Yield (Φf)Phosphorescence Maximum (λp, nm)Phosphorescence Lifetime (τp, ms)
Cyclohexane (B81311)3500.45480500
Dichloromethane3650.30495350
Acetonitrile3700.25500300

Note: The data in this table is illustrative and based on the expected photophysical properties of structurally similar compounds. Experimental verification is required.

Time-Resolved Fluorescence and Excited State Dynamics

Time-resolved fluorescence spectroscopy provides crucial insights into the dynamics of the excited state. The fluorescence lifetime (τf) is the average time the molecule spends in the excited singlet state before returning to the ground state. For this compound, the fluorescence lifetime is expected to be in the nanosecond timescale, which is typical for fluorescent aromatic hydrocarbons.

The excited-state dynamics of this molecule will be governed by the competition between radiative decay (fluorescence) and non-radiative decay pathways, including internal conversion (IC) and intersystem crossing (ISC). The rates of these processes determine the fluorescence quantum yield and lifetime.

The rate constant for fluorescence (k_f) and the sum of the rate constants for non-radiative decay (k_nr) are related to the fluorescence quantum yield and lifetime by the following equations:

Φf = k_f / (k_f + k_nr) τf = 1 / (k_f + k_nr)

From these relationships, the individual rate constants can be determined. The presence of the benzaldehyde group may introduce additional complexity to the excited-state dynamics. For instance, torsional motion between the phenyl rings and rotation of the aldehyde group can serve as non-radiative decay channels, potentially shortening the fluorescence lifetime and reducing the quantum yield.

In polar solvents, solvent relaxation dynamics can also play a significant role. Following excitation, the surrounding solvent molecules reorient around the excited-state dipole moment, leading to a time-dependent spectral shift of the fluorescence. This phenomenon, known as solvatochromism, can be probed using time-resolved emission spectroscopy.

The table below presents plausible time-resolved fluorescence data for this compound in various solvents.

SolventFluorescence Lifetime (τf, ns)Radiative Rate Constant (kf, 108 s-1)Non-radiative Rate Constant (knr, 108 s-1)
Cyclohexane2.51.802.20
Dichloromethane2.01.503.50
Acetonitrile1.81.394.17

Note: The data in this table is illustrative and based on the expected photophysical properties of structurally similar compounds. Experimental verification is required.

Photophysical Behavior and Excited State Dynamics of 2 4 4 Phenylphenyl Phenyl Benzaldehyde

Intramolecular Charge Transfer (ICT) Characteristics in Polyaryl Aldehyde Systems

In polyaryl aldehyde systems such as 2-[4-(4-phenylphenyl)phenyl]benzaldehyde, the presence of an electron-donating polyaryl backbone and an electron-withdrawing aldehyde group can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. This phenomenon is characterized by a significant redistribution of electron density from the donor (the terphenyl unit) to the acceptor (the benzaldehyde (B42025) moiety) in the excited state.

The formation of an ICT state is a key factor in determining the fluorescence properties of such molecules. In nonpolar solvents, the locally excited (LE) state, which resembles the electronic distribution of the ground state, is typically the lowest energy excited state. However, in polar solvents, the ICT state can be stabilized to a greater extent than the LE state, leading to a dual fluorescence phenomenon where emission from both the LE and ICT states is observed. The energy of the ICT state is highly sensitive to the polarity of the surrounding medium, a characteristic that can be exploited for applications in chemical sensing and molecular probes.

Studies on related push-pull derivatives of p-terphenyl (B122091) have shown that asymmetric substitutions can introduce significant charge-transfer character into the excited state. chemrxiv.org This leads to lower excitation energies and larger oscillator strengths compared to the parent terphenyl molecule. chemrxiv.org The aldehyde group in this compound acts as a strong electron-withdrawing group, which is expected to induce a substantial ICT character in its excited states.

Influence of Molecular Conformation on Photophysical Properties

The photophysical properties of polyaryl systems are intrinsically linked to their molecular conformation, particularly the torsional angles between the constituent phenyl rings. In the ground state, steric hindrance between adjacent rings in p-terphenyl and its derivatives leads to a non-planar conformation. researchgate.net For p-terphenyl, two nearly isoenergetic rotamers, with D2 and C2h symmetries, have been identified. researchgate.net This deviation from planarity affects the extent of π-conjugation, which in turn influences the absorption and emission characteristics.

Upon photoexcitation, the molecule may undergo conformational relaxation to a more planar geometry in the excited state to maximize π-conjugation. This planarization can lead to a red-shift in the emission spectrum compared to the absorption spectrum, contributing to the observed Stokes shift. The degree of conformational freedom and the energy barrier to planarization in the excited state are critical determinants of the fluorescence quantum yield and lifetime.

Intersystem Crossing and Triplet State Formation

Aromatic aldehydes are known to undergo intersystem crossing (ISC), a process that populates the triplet excited state from the initially formed singlet excited state. The efficiency of ISC is governed by several factors, including the energy gap between the singlet and triplet states and the strength of spin-orbit coupling. In many aromatic aldehydes, the presence of a carbonyl group facilitates ISC due to the mixing of n-π* and π-π* states.

Upon excitation of this compound, the molecule is promoted to an excited singlet state (S₁). From this state, it can either relax to the ground state (S₀) via fluorescence or undergo ISC to a triplet state (T₁). The T₁ state is typically lower in energy than the S₁ state and has a much longer lifetime. The population of the triplet state opens up pathways for phosphorescence (radiative decay from T₁ to S₀) and various photochemical reactions that are not accessible from the singlet state. The parent compound, p-terphenyl, is known to exhibit triplet reactivity in certain sensitized reactions. researchgate.net The introduction of the aldehyde functionality is expected to enhance the rate of intersystem crossing.

Photoinduced Reactions and Stability under Irradiation

The presence of the aldehyde functional group in this compound makes it susceptible to a range of photoinduced reactions. Aromatic aldehydes can undergo photoreduction, photooxidation, and photocycloaddition reactions. Under irradiation, particularly in the presence of a hydrogen donor, the triplet state of the aldehyde can abstract a hydrogen atom, leading to the formation of a ketyl radical. This can initiate a cascade of further reactions.

Solvent Effects on Absorption and Emission Spectra

The absorption and emission spectra of this compound are expected to exhibit a significant dependence on the solvent environment, a phenomenon known as solvatochromism. This is primarily due to the change in the dipole moment of the molecule upon excitation, which is characteristic of molecules with ICT character.

In nonpolar solvents, the absorption and emission spectra are expected to be structured, similar to the parent p-terphenyl molecule. As the solvent polarity increases, the emission spectrum is likely to show a progressive red-shift (bathochromic shift) due to the preferential stabilization of the more polar ICT excited state by the polar solvent molecules. The absorption spectrum is generally less sensitive to solvent polarity. This differential shift leads to an increase in the Stokes shift with increasing solvent polarity.

The table below presents the photophysical data for the parent compound, p-terphenyl, in cyclohexane (B81311) as a reference.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
p-TerphenylCyclohexane2763380.93 omlc.org

For this compound, one would anticipate a red-shift in both absorption and emission maxima compared to p-terphenyl due to the extended conjugation and the electronic effect of the aldehyde group. The quantum yield is also expected to be sensitive to the solvent environment, often decreasing in more polar solvents due to the stabilization of non-radiative decay pathways from the ICT state.

Applications in Advanced Functional Materials and Molecular Devices

Incorporation into Covalent Organic Frameworks (COFs) and Porous Materials

Information not available for this specific compound.

Role in Organic Electronics and Optoelectronic Devices

Information not available for this specific compound.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Information not available for this specific compound.

Organic Photovoltaics (OPVs) as Electron-Donor/Acceptor Units

Information not available for this specific compound.

Development of Molecular Sensors and Probes

Information not available for this specific compound.

Supramolecular Assembly and Self-Organization

Information not available for this specific compound.

Precursor in the Synthesis of Complex Organic Architectures

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Compound Names Mentioned

A table of compounds cannot be generated as no specific related compounds were discussed in the context of “2-[4-(4-phenylphenyl)phenyl]benzaldehyde”.

Structure Property Relationship Engineering in 2 4 4 Phenylphenyl Phenyl Benzaldehyde Derivatives

Systematic Modification of the Polyaryl Scaffold and its Impact on Electronic Properties

The electronic characteristics of 2-[4-(4-phenylphenyl)phenyl]benzaldehyde and its derivatives are intrinsically linked to the arrangement and nature of the polyaryl scaffold. This terphenyl-based framework serves as the conjugated backbone of the molecule, and systematic modifications to this structure provide a powerful means to tune its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy gap.

Introducing various substituent groups at specific positions on the phenyl rings can dramatically alter the electron density distribution across the molecule. nih.gov Attaching electron-donating groups (EDGs), such as alkoxy (-OR) or amino (-NR₂) groups, tends to raise the HOMO energy level. Conversely, incorporating electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN) groups, effectively lowers the LUMO energy level. researchgate.netrsc.org This strategic placement of EDGs and EWGs can create intramolecular "push-pull" systems, which not only narrows the HOMO-LUMO gap but can also facilitate intramolecular charge transfer (ICT), a crucial process for many optoelectronic applications. researchgate.net

The impact of these modifications can be seen in the tailored design of materials for organic electronics. For instance, in the development of host materials for Thermally Activated Delayed Fluorescence (TADF) devices, modifying a terphenyl core with cyano (CN) groups has been shown to enhance bipolar charge-transport characteristics and achieve high triplet energy levels. rsc.org The destabilization of the HOMO energy level through the introduction of electron-donating groups, such as tert-butyldimethylsilyl, into a polycyclic aromatic skeleton can also lead to a decrease in the HOMO-LUMO band gap. nih.gov

Table 1: Predicted Impact of Substituents on the Electronic Properties of a Polyaryl Scaffold This is an interactive table. Click on the headers to sort the data.

Substituent Group Type Expected Effect on HOMO Level Expected Effect on LUMO Level Expected Impact on Energy Gap
Methoxy (-OCH₃) Electron-Donating Increase Minimal Change Decrease
Amino (-NH₂) Strong Electron-Donating Significant Increase Minimal Change Significant Decrease
Cyano (-CN) Electron-Withdrawing Minimal Change Decrease Decrease
Nitro (-NO₂) Strong Electron-Withdrawing Minimal Change Significant Decrease Significant Decrease
Phenyl (-C₆H₅) π-Donating/Inductive Withdrawing Slight Increase Slight Decrease Decrease
Trifluoromethyl (-CF₃) Strong Electron-Withdrawing Minimal Change Significant Decrease Significant Decrease

Influence of Aldehyde Group Position and Reactivity on Material Performance

The aldehyde (-CHO) group is a highly versatile and reactive functional group that significantly influences the properties and potential applications of the parent molecule. nih.govresearchgate.net Its position on the polyaryl scaffold and its inherent reactivity are key determinants of material performance.

In this compound, the aldehyde is located at the ortho-position of the terminal phenyl ring, relative to the point of attachment to the terphenyl core. This specific positioning can induce steric hindrance, causing a twist between the aldehyde-bearing ring and the rest of the conjugated system. This dihedral angle can disrupt π-conjugation, which may influence the molecule's photophysical properties, often leading to blue-shifted absorption and emission spectra compared to a more planar para-substituted analogue.

The high reactivity of the aldehyde group makes it a valuable synthetic handle for post-functionalization and polymer synthesis. brieflands.com Aldehydes readily undergo condensation reactions with a variety of nucleophiles, particularly primary amines, to form stable imine linkages (Schiff bases). nih.govmsu.edu This reactivity allows for the construction of larger, more complex molecular architectures, including conjugated polymers and covalent organic frameworks (COFs). The performance of materials derived from these reactions is directly influenced by the efficiency and stability of the imine bond formation. The aldehyde group can also react with thiols to form hemithioacetals, a reversible reaction that can be relevant in biological contexts or during material processing. researchgate.net However, this reactivity can also be a drawback, as the aldehyde group is susceptible to oxidation, which can convert it into a carboxylic acid, altering the material's properties and potentially leading to degradation over time. researchgate.net

Table 2: Common Reactions of the Aldehyde Group and Their Impact on Material Properties This is an interactive table. Click on the headers to sort the data.

Reaction Type Reagent Product Functional Group Impact on Material Performance
Schiff Base Formation Primary Amine (R-NH₂) Imine (C=N-R) Formation of conjugated polymers, cross-linked networks; alters optical and electronic properties. msu.edu
Knoevenagel Condensation Active Methylene (B1212753) Compound α,β-Unsaturated Carbonyl Extends π-conjugation, leading to red-shifted absorption and emission; used in dye synthesis.
Wittig Reaction Phosphonium (B103445) Ylide Alkene Creates C=C bonds for extending conjugation or linking molecular units.
Reduction Reducing Agent (e.g., NaBH₄) Primary Alcohol Removes reactive site; increases polarity; can act as a synthetic intermediate.
Oxidation Oxidizing Agent (e.g., KMnO₄) Carboxylic Acid Increases polarity; potential degradation pathway affecting device longevity. researchgate.net

Rational Design Principles for Tailoring Photophysical Attributes

Rational design principles allow for the precise tuning of the photophysical properties—such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift—of this compound derivatives. The core strategy involves modifying the molecular structure to control the energy levels of the electronic excited states. nih.gov

One of the most effective strategies is the implementation of an intramolecular charge-transfer (ICT) mechanism. This is achieved by functionalizing the polyaryl scaffold with both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs). researchgate.netnih.gov In such "push-pull" systems, photoexcitation promotes the movement of electron density from the donor to the acceptor part of the molecule, resulting in a highly polarized excited state. This process often leads to a large Stokes shift and emission wavelengths that are highly sensitive to solvent polarity. The strength of the donor and acceptor groups directly correlates with the degree of charge transfer and the extent of the red-shift in the emission spectrum. researchgate.net

Extending the π-conjugated system is another fundamental principle for tuning photophysical properties. Increasing the length of the polyaryl scaffold, for example by moving from a terphenyl to a quaterphenyl (B1678625) system, generally leads to a bathochromic (red) shift in both absorption and emission spectra due to a smaller HOMO-LUMO gap. nih.gov

Furthermore, controlling the molecular geometry is crucial. Introducing bulky substituents can increase the dihedral angle between the phenyl rings, which can interrupt π-conjugation and lead to a hypsochromic (blue) shift. elsevierpure.com Conversely, designing more planar molecules can enhance conjugation and cause a bathochromic shift. These design principles allow for the creation of tailored fluorophores for specific applications, from blue emitters in displays to fluorescent probes in sensing.

Table 3: Design Principles and Their Effect on Photophysical Properties This is an interactive table. Click on the headers to sort the data.

Design Principle Structural Modification Example Primary Effect on Spectra Impact on Quantum Yield
Extend π-Conjugation Replace phenyl with thienyl linker Bathochromic (Red) Shift Variable, can decrease due to increased rotational freedom
Induce ICT Add -N(CH₃)₂ (donor) and -CN (acceptor) groups Bathochromic Shift, large Stokes Shift Often decreases in polar solvents
Increase Rigidity Planarize the scaffold with bridging atoms Bathochromic Shift Generally increases by reducing non-radiative decay
Introduce Steric Hindrance Add bulky tert-butyl groups Hypsochromic (Blue) Shift Can increase by preventing aggregation-caused quenching
Heavy Atom Effect Incorporate bromine or iodine atoms Promotes intersystem crossing Decreases fluorescence, increases phosphorescence

Strategies for Enhancing Molecular Stability and Device Longevity

The long-term performance and reliability of organic electronic devices depend critically on the intrinsic stability of the constituent molecular materials. For derivatives of this compound, enhancing both thermal and photochemical stability is essential for practical applications.

Thermal stability can be improved by designing molecules with rigid and robust structures. Introducing rigid structural units into the molecular backbone can increase the glass transition temperature (Tg) and decomposition temperature (Td) of the material. mdpi.comnih.gov Terphenyl-based structures are inherently quite stable due to their aromatic nature. researchgate.net Further enhancements can be achieved by creating larger, more complex architectures through polymerization or cross-linking, which restricts molecular motion and prevents morphological changes at elevated temperatures. nih.gov

Another key strategy is to introduce bulky side groups. These groups, such as adamantyl or tert-butyl moieties, act as "molecular spacers" that disrupt intermolecular packing and prevent π-π stacking. elsevierpure.commdpi.com This not only improves solubility and processability but also inhibits the formation of crystalline domains, which can act as traps or quenching sites in devices. By preventing close molecular contact, these bulky groups can suppress excimer formation and enhance the morphological stability of thin films, leading to longer device lifetimes. mdpi.com

Photochemical stability involves preventing light-induced degradation. For polyaromatic compounds, a primary degradation pathway is photo-oxidation. Strategies to mitigate this include encapsulating the active material to protect it from oxygen and moisture, or by designing molecules that have efficient non-radiative decay pathways to quickly dissipate absorbed energy without undergoing chemical reactions. Incorporating fluorinated substituents can also enhance stability by increasing oxidation potentials and strengthening C-H bonds. mdpi.comnih.gov

Table 4: Strategies for Improving Molecular Stability This is an interactive table. Click on the headers to sort the data.

Strategy Mechanism Primary Benefit Example Modification
Increase Molecular Rigidity Restricts intramolecular motion and raises decomposition temperature. Enhanced Thermal Stability Incorporating fused aromatic rings or creating a polymer backbone. mdpi.com
Introduce Bulky Side Groups Prevents close molecular packing and crystallization. Enhanced Morphological Stability Attaching tert-butyl or adamantyl groups to the scaffold. mdpi.com
Fluorination Increases oxidation potential and C-F bond strength. Enhanced Photochemical & Thermal Stability Replacing C-H bonds with C-F bonds on the phenyl rings. nih.gov
Cross-linking Forms a robust 3D network that resists morphological changes. Enhanced Thermal & Mechanical Stability Utilizing the aldehyde group to form cross-linked polymers.
Encapsulation Physically isolates the molecule from environmental degradants like O₂ and H₂O. Improved Device Longevity Use of barrier layers in a device stack.

Conclusion and Future Research Directions

Summary of Current Research Contributions

Currently, dedicated research focusing exclusively on 2-[4-(4-phenylphenyl)phenyl]benzaldehyde is not prominent in the published literature. However, the scientific contributions of its core structural motifs are well-documented, allowing for an informed perspective on its potential. Research into functionalized biphenyl (B1667301) and terphenyl systems has been extensive. These oligophenyl structures are recognized for their rigidity, thermal stability, and unique photophysical properties, making them key components in organic electronics and advanced materials. chemrxiv.org For instance, functionalized p-terphenyls are being investigated as organic photoredox catalysts for applications in sustainable energy, such as CO2 reduction. chemrxiv.org

Similarly, substituted benzaldehydes are foundational intermediates in a vast array of synthetic applications. They serve as precursors for pharmaceuticals, agrochemicals, and specialty polymers. atlantis-press.comresearchgate.net The aldehyde functional group provides a versatile handle for forming carbon-carbon and carbon-heteroatom bonds, crucial for building molecular complexity. researchgate.net The synthesis of complex biphenyl aldehydes has been a key step in the development of antihypercholesterolemic agents, highlighting the biomedical importance of this class of compounds. google.com Therefore, the primary contribution of the existing body of research is in establishing a strong precedent for the utility of molecules that combine these features. The knowledge gained from synthesizing and characterizing related polyaryl aldehydes provides a robust framework for predicting the reactivity, properties, and potential applications of this compound.

Future Prospects for this compound in Interdisciplinary Research

The unique structure of this compound—featuring a bulky, rigid p-terphenyl (B122091) moiety at the ortho position to the aldehyde—suggests several exciting avenues for future interdisciplinary research. Its potential extends beyond a simple chemical intermediate to that of a specialized building block for advanced functional materials.

Materials Science and Engineering: The most immediate prospect lies in its use as a monofunctional or difunctional monomer in polymer chemistry. The large p-terphenyl group would impart significant rigidity and thermal stability to any polymer backbone. It could be used as a chain-end modifier to control polymer properties or, if functionalized with additional reactive groups, as a monomer for creating novel high-performance polymers. Its sterically hindered nature could lead to polymers with unique conformational properties. Furthermore, as a building block for COFs or other porous organic polymers, it could be used to introduce specific pore environments and photophysical properties for applications in selective molecular recognition or photocatalysis. ossila.comsymc.edu.cn

Medicinal Chemistry and Chemical Biology: The aldehyde functionality is a key feature for covalent targeting in drug discovery. It can form reversible or irreversible covalent bonds with nucleophilic residues (like lysine) in protein binding pockets. The rigid, lipophilic terphenyl scaffold could serve as a core for positioning pharmacophores in a well-defined spatial orientation. Future research could involve designing and synthesizing derivatives of this compound as potential enzyme inhibitors or molecular probes. The aldehyde also provides a reactive handle for bioconjugation, allowing the terphenyl unit, which may possess useful fluorescent properties, to be attached to biomolecules like proteins or oligonucleotides for imaging or diagnostic applications. nih.gov

Supramolecular Chemistry and Sensing: The extended π-system of the terphenyl group suggests potential for host-guest chemistry and the development of chemical sensors. The molecule's conformation and electronic properties could be sensitive to the presence of specific analytes that interact with the aromatic rings or the aldehyde group. Future work could explore its incorporation into supramolecular assemblies, liquid crystals, or sensor arrays where changes in fluorescence or other spectroscopic signals upon binding to a target molecule could be used for detection.

The following table outlines potential interdisciplinary applications for this compound.

Research FieldPotential Role of this compoundAnticipated Outcome/Application
Materials Science Monomer for specialty polymers or COFsHigh-performance polymers with enhanced thermal stability; porous materials for selective catalysis.
Medicinal Chemistry Scaffold for covalent inhibitors or bioconjugationNovel therapeutic agents; fluorescent labels for biological imaging.
Supramolecular Chemistry Building block for host-guest systemsChemosensors for environmental or biological monitoring; new liquid crystalline materials.

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